molecular formula C16H24N2O4 B1509779 tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate CAS No. 870822-88-1

tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate

Cat. No.: B1509779
CAS No.: 870822-88-1
M. Wt: 308.37 g/mol
InChI Key: UMABWHANJGIRER-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate: is a chemical compound with a complex structure, primarily used in organic synthesis and research applications. This compound features a tert-butyl group, a hydrazinecarboxylate moiety, and a phenyl ring substituted with an ethoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate typically involves multiple steps, starting with the preparation of the phenyl ring and subsequent functionalization. One common synthetic route includes:

  • Bromination: : The phenyl ring is brominated to introduce a bromo group at the desired position.

  • Hydrazine Formation: : The bromo group is then converted to a hydrazine derivative through nucleophilic substitution with hydrazine.

  • Esterification: : The hydrazine derivative undergoes esterification with an ethyl ester to form the ethoxycarbonyl group.

  • Protection: : The hydrazine group is protected using a tert-butyl group to form the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The hydrazine group can be oxidized to form a diazo compound.

  • Reduction: : The compound can be reduced to form a hydrazine derivative.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

  • Oxidation: : Formation of diazo compounds.

  • Reduction: : Hydrazine derivatives.

  • Substitution: : Substituted phenyl derivatives.

Scientific Research Applications

Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate: is used in various scientific research fields:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

  • Industry: : It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate exerts its effects involves its interaction with molecular targets and pathways. The hydrazine group can act as a nucleophile, participating in various biochemical reactions. The phenyl ring can interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate: is unique due to its specific structural features and reactivity. Similar compounds include:

  • Hydrazinecarboxylate derivatives: : These compounds share the hydrazinecarboxylate moiety but differ in their substituents.

  • Phenyl ethoxycarbonyl derivatives: : These compounds have similar phenyl and ethoxycarbonyl groups but lack the hydrazine functionality.

Properties

IUPAC Name

ethyl 4-[1-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-11,17H,6H2,1-5H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMABWHANJGIRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737339
Record name tert-Butyl 2-{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870822-88-1
Record name 1,1-Dimethylethyl 2-[1-[4-(ethoxycarbonyl)phenyl]ethyl]hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870822-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a N2 filled round-bottomed flask equipped with serum caps and magnetic stirrer, NaBH3CN (6.0 g, 0.095 mol) and tert-butyl-2-{1-[4-(ethoxycarbonyl)phenyl]ethylidene}hydrazinecarboxylate (25.6 g, 0.084 mol) were dissolved in THF (200 mL). A solution of p-toluenesulfonic acid monohydrate (17.3 g, 0.091 mol) in THF (50 mL) was slowly added via syringe pump. Completion of addition required about 10 h. The mixture was diluted with EtOAc (200 mL) and the suspension extracted with brine (150 mL). The organic phase was separated, dried (Na2SO4) and concentrated on a rotovap to give white solid. The white solid was taken in CH2Cl2 (100 mL) and 1 N NaOH (100 mL) was added. The suspension was stirred vigorously at r.t. for 1 h and then diluted with CH2Cl2 (100 mL). The organic phase was separated and extracted with 1N HCl (2×150 mL), brine (2×150 mL), dried (Na2SO4) and concentrated to approximately 50 mL. Product precipitated as white solid and was collected by filtration and washed with hexane to yield tert-butyl 2-{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazinecarboxylate. HPLC/MS: m/z=331.3 (M+Na)+, Rt=3.24 min. 1H NMR (500 MHz, CDCl3): δ 8.03 (2H, d, J=8.0 Hz), 7.44 (2H, d, J=8.0 Hz), 5.99 (1H, br s), 4.40 (2H, q, J=7.0 Hz), 4.29 (1H, m), 1.45 (9H, s), 1.41 (3H, t, J=7.0 Hz), 1.35 (3H, d, J=6.5 Hz).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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